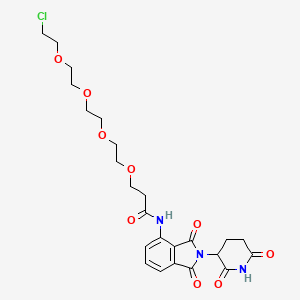

Pomalidomide-CO-PEG4-C2-Cl

描述

Evolution of Modalities in Chemical Biology

Chemical biology has progressed from traditional methods of modulating protein function to new modalities that can directly induce protein elimination. This evolution represents a paradigm shift from temporary intervention to permanent removal of protein targets. nih.gov

Conventional therapeutic agents, such as small-molecule inhibitors, function through an "occupancy-driven" model. nih.gov This requires the drug to continuously bind to a protein's active site to block its function. drugdiscoveryonline.commdpi.com This approach can be limited by the need for high drug concentrations and can be compromised by target protein mutations or overexpression. drugdiscoveryonline.comacs.org

In contrast, targeted protein degradation operates via an "event-driven" mechanism. mdpi.comyoutube.com Instead of merely inhibiting the target, these molecules trigger a series of cellular events that lead to the protein's complete destruction. mdpi.com Because they act catalytically, a single degrader molecule can eliminate multiple copies of a target protein, allowing for high efficacy at lower concentrations. wikipedia.orgcreative-biolabs.comnih.gov This process is not just about blocking a single function; it results in the removal of the entire protein, including all its potential activities and interactions. nih.gov

A significant portion of the human proteome, estimated to be as high as 85%, has been considered "undruggable" or "intractable" by traditional methods. mdpi.comnih.gov These proteins often lack the well-defined binding pockets or enzymatic active sites that conventional inhibitors require. nih.govnih.govdrugdiscoveryonline.com They may include scaffolding proteins, transcription factors, and other non-enzymatic proteins whose functions are driven by large, flat protein-protein interfaces. drugdiscoveryonline.comdrugbank.com

Targeted protein degradation technologies provide a solution for these challenging targets. drugdiscoveryonline.comnih.gov Since the goal is to bring the target protein to the cellular degradation machinery rather than to inhibit its active site, a binding site anywhere on the protein surface can be sufficient. mdpi.comnih.gov This capability dramatically expands the range of proteins that can be therapeutically targeted, opening up new avenues for treating diseases driven by proteins previously beyond the reach of drug discovery. pharmafeatures.comwikipedia.orgnih.govnih.gov

Proteolysis-Targeting Chimeras (PROTACs) as a Heterobifunctional Modality

Among the leading TPD technologies are Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules, meaning they are composed of two different active domains connected by a chemical linker. nih.govwikipedia.orgacs.org This dual-headed design allows them to act as a bridge, simultaneously engaging two different proteins within the cell. frontiersin.org

A PROTAC molecule is modular and consists of three distinct parts: nih.govbroadpharm.com

A "warhead" ligand: This component is designed to bind specifically to the target protein, also known as the Protein of Interest (POI). broadpharm.comnih.gov

An "anchor" ligand: This component binds to an E3 ubiquitin ligase, which is a key enzyme in the cell's protein disposal system. broadpharm.comnih.gov

A linker: This chemical chain connects the warhead and the anchor. nih.govacs.orgnih.gov The linker's length, composition, and flexibility are critical, as they influence the molecule's properties and its ability to effectively form a stable complex between the POI and the E3 ligase. broadpharm.comnih.govnih.gov

PROTACs function by "hijacking" the cell's natural ubiquitin-proteasome system (UPS), which is the primary pathway for regulated protein degradation in eukaryotic cells. frontiersin.orgnih.govwikipedia.orgnih.gov The process unfolds in a series of steps:

A PROTAC molecule enters the cell and forms a ternary complex by simultaneously binding to the POI and an E3 ubiquitin ligase. nih.govnih.gov

The formation of this POI-PROTAC-E3 ligase complex brings the target protein into close proximity with the E3 ligase. wikipedia.orgresearchgate.net

The E3 ligase then facilitates the transfer of ubiquitin, a small regulatory protein, from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. researchgate.netresearchgate.net

The attachment of a chain of multiple ubiquitin molecules (polyubiquitination) acts as a molecular tag, marking the POI for destruction. nih.govresearchgate.net

The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex that acts as the cell's recycling center. frontiersin.orgnih.gov

After the POI is degraded, the PROTAC molecule is released and can go on to catalyze further rounds of degradation. nih.govacs.org

Pomalidomide-CO-PEG4-C2-Cl: A Key Degrader Building Block

This compound is a specialized chemical entity designed as a degrader building block for the synthesis of PROTACs. tenovapharma.com It provides researchers with a pre-built component that contains two of the three essential parts of a PROTAC: the E3 ligase ligand and the linker, with a reactive handle for easy attachment to a target ligand. tenovapharma.com

The compound's name describes its structure:

Pomalidomide (B1683931): This portion of the molecule is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.comtocris.comnih.gov Pomalidomide itself is an immunomodulatory drug that functions by recruiting specific proteins to CRBN for degradation. nih.govrsc.org

-CO-PEG4-C2-: This denotes the linker. It consists of a four-unit polyethylene (B3416737) glycol (PEG) chain, which is a common linker motif in PROTAC design. nih.govbiochempeg.com PEG linkers are known to improve physicochemical properties such as solubility and cell permeability. biochempeg.comjenkemusa.comprecisepeg.com The linker's specific length and composition are crucial for optimizing the formation of the ternary complex. nih.gov

-Cl: The chloro group at the terminus of the linker serves as a reactive functional group. It allows for straightforward chemical conjugation to a ligand for a protein of interest, enabling the rapid assembly of a final PROTAC molecule. tenovapharma.com

In essence, this compound is a versatile chemical tool that streamlines the development of novel protein degraders by providing a standardized, high-quality starting material. tenovapharma.comrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C24H30ClN3O9 |

| Molecular Weight | 539.97 |

| Purity (HPLC) | ≥ 95% |

Data sourced from Tenova Pharma. tenovapharma.com

Role as an E3 Ligase Ligand-Linker Conjugate

This compound is a synthetic chemical entity known as an E3 ligase ligand-linker conjugate. Its structure is modular, consisting of three key components that define its function:

The E3 Ligase Ligand (Pomalidomide): The pomalidomide moiety serves as a specific binder for Cereblon (CRBN), a crucial substrate receptor protein within the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. frontiersin.orgashpublications.org Pomalidomide belongs to a class of compounds known as immunomodulatory imide drugs (IMiDs), which function by modulating the substrate specificity of the CRBN complex. frontiersin.orgnih.gov By incorporating pomalidomide, the conjugate is engineered to specifically recruit the CRL4^CRBN^ ligase. ashpublications.orgnih.gov

The Linker (CO-PEG4-C2): This component connects the pomalidomide ligand to a reactive terminal group. It consists of a polyethylene glycol (PEG) chain of four units, which is a common strategy in PROTAC design to impart favorable physicochemical properties, such as improved solubility and flexibility. The linker's length and composition are critical variables that influence the stability and efficacy of the final PROTAC molecule by enabling the optimal orientation of the ternary complex.

The Reactive Group (-Cl): The terminal chloroethyl group (-C2-Cl) acts as a reactive handle. It provides a specific site for chemical conjugation, allowing researchers to covalently attach a ligand for a protein of interest, thereby completing the synthesis of a heterobifunctional PROTAC. tenovapharma.com

This pre-assembled conjugate serves as a versatile tool, simplifying the synthetic process required to generate novel protein degraders. sigmaaldrich.comtenovapharma.com

Significance in PROTAC Research and Development

The primary significance of this compound lies in its role as a key building block in the development of PROTACs. sigmaaldrich.comsigmaaldrich.com The use of such chemical probes accelerates the discovery and optimization of new targeted protein degraders. sigmaaldrich.com

By providing a ready-to-use "warhead" for the CRBN E3 ligase, this compound allows researchers to focus on developing or incorporating ligands for their specific protein target. tenovapharma.com This modularity is a significant advantage in a field where the interplay between the E3 ligase ligand, linker, and target ligand is complex and often requires empirical optimization. sigmaaldrich.com The ability to rapidly synthesize a library of PROTACs by conjugating different target ligands to this compound enables efficient screening for the most effective degrader molecules. sigmaaldrich.com

Cereblon is one of the most frequently hijacked E3 ligases for PROTAC design, and its recruitment has led to the successful degradation of over 30 different protein targets. frontiersin.orgnih.gov Pomalidomide-based PROTACs have demonstrated high cellular potency in degrading their targets. nih.gov For instance, the PROTAC ARV-825, which conjugates a BRD4 inhibitor to a pomalidomide derivative, promotes the potent CRBN-dependent degradation of the BRD4 protein. nih.gov The development and availability of functionalized building blocks like this compound are crucial for expanding the scope of this technology, enabling the targeting of a wider range of disease-relevant proteins for therapeutic intervention.

Chemical Properties

Below is a table detailing the chemical properties of a closely related Pomalidomide-PEG4 conjugate, which serves as a reference for the class of compounds to which this compound belongs.

| Property | Value | Source |

| Synonyms | Pomalidomide-4'-CO-PEG4-C2-Cl | tenovapharma.com |

| Molecular Formula | C23H33ClN4O8 (for Pomalidomide-PEG4-C2-NH2 HCl) | medchemexpress.com |

| Molecular Weight | 528.98 g/mol (for Pomalidomide-PEG4-C2-NH2 HCl) | medchemexpress.comrndsystems.com |

| Appearance | Solid | medchemexpress.com |

| Function | Degrader building block for PROTAC synthesis | tenovapharma.com |

| Core Components | Pomalidomide (CRBN Ligand), PEG4 Linker, Reactive Terminus | targetmol.com |

属性

分子式 |

C24H30ClN3O9 |

|---|---|

分子量 |

540.0 g/mol |

IUPAC 名称 |

3-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |

InChI |

InChI=1S/C24H30ClN3O9/c25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(30)26-17-3-1-2-16-21(17)24(33)28(23(16)32)18-4-5-19(29)27-22(18)31/h1-3,18H,4-15H2,(H,26,30)(H,27,29,31) |

InChI 键 |

QIGZYJNJRBOGPG-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCOCCCl |

产品来源 |

United States |

Chemical Synthesis and Derivatization Strategies for Pomalidomide Based Conjugates

Synthetic Routes to Pomalidomide (B1683931) Core Structures

The synthesis of the pomalidomide core has evolved from early methods based on its predecessor, thalidomide (B1683933), to more refined and scalable processes. These routes are critical for accessing the fundamental pomalidomide structure, which can then be further modified.

Development from Thalidomide Analogs

Pomalidomide, chemically known as 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, is a third-generation immunomodulatory drug (IMiD) that was developed as a structural analog of thalidomide. encyclopedia.pubdovepress.com The development of pomalidomide was driven by the need for compounds with enhanced potency and a better safety profile compared to thalidomide. encyclopedia.pubdovepress.com The key structural difference is the introduction of an amino group at the 4-position of the phthaloyl ring of the thalidomide scaffold. dovepress.comnih.gov This modification was found to significantly increase its biological activity. dovepress.com Pomalidomide is more effective than thalidomide in both in vitro and in vivo models. encyclopedia.pub

Key Synthetic Steps and Intermediates

A common and efficient synthetic route to the pomalidomide core involves a three-step process starting from 3-nitrophthalic acid. patsnap.comgoogle.com

Step 1: Formation of 3-Nitrophthalic Anhydride (B1165640)

The initial step is the condensation of 3-nitrophthalic acid to form 3-nitrophthalic anhydride. patsnap.comgoogle.com This is typically achieved by heating 3-nitrophthalic acid with a dehydrating agent like acetic anhydride. patsnap.com

Step 2: Formation of the Nitro-Intermediate

The resulting 3-nitrophthalic anhydride is then reacted with either L-glutamine or 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form the key intermediate, 3-nitro-N-(2,6-dioxo-3-piperidinyl)-phthalimide. patsnap.comgoogle.com This reaction is often carried out in a suitable solvent such as toluene (B28343) or via a one-pot method. patsnap.com

Step 3: Reduction to Pomalidomide

The final step is the reduction of the nitro group on the phthalimide (B116566) ring to an amino group, yielding pomalidomide. patsnap.comgoogle.com This reduction is commonly performed using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. patsnap.com

| Step | Starting Material(s) | Key Reagent(s) | Intermediate/Product |

| 1 | 3-Nitrophthalic acid | Acetic anhydride | 3-Nitrophthalic anhydride |

| 2 | 3-Nitrophthalic anhydride, L-Glutamine or 3-aminopiperidine-2,6-dione hydrochloride | - | 3-Nitro-N-(2,6-dioxo-3-piperidinyl)-phthalimide |

| 3 | 3-Nitro-N-(2,6-dioxo-3-piperidinyl)-phthalimide | H₂, Pd/C | Pomalidomide |

Functionalization of Pomalidomide for Linker Attachment

To incorporate pomalidomide into larger constructs like PROTACs, its core structure must be functionalized to allow for the attachment of a linker. The primary site for this functionalization is the aromatic amine at the 4-position of the isoindoline-1,3-dione ring. Several chemical strategies have been developed for this purpose.

Alkylation of Aromatic Amine

Direct alkylation of the aromatic amine of pomalidomide with alkyl halides can be used to introduce a linker. However, this method is often challenging due to the low nucleophilicity and poor chemoselectivity of the aromatic amine. researchgate.net These reactions can lead to low yields and the formation of byproducts, making purification difficult.

Acylation of Aromatic Amine

Acylation of the aromatic amine provides a more reliable method for attaching linkers. This approach involves reacting pomalidomide with an acyl chloride or an activated carboxylic acid. While this method is generally efficient, it introduces an amide bond which can increase the polar surface area and add a hydrogen bond acceptor to the final molecule. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pomalidomide Analogs

A highly effective and widely used strategy for functionalizing pomalidomide involves nucleophilic aromatic substitution (SNAr) on a halogenated precursor. researchgate.net This method typically starts with 4-fluorothalidomide, where the fluorine atom activates the aromatic ring for nucleophilic attack. An amine-containing linker can then displace the fluoride (B91410) to form the desired pomalidomide conjugate. researchgate.net This approach offers excellent selectivity and generally proceeds with good yields. The synthesis of "Pomalidomide-CO-PEG4-C2-Cl" would likely utilize such a strategy, where a PEGylated linker with a terminal amine attacks a halogenated pomalidomide precursor, followed by further modification to introduce the chloroacetyl group.

| Functionalization Strategy | Key Reactants | Advantages | Disadvantages |

| Alkylation of Aromatic Amine | Pomalidomide, Alkyl halide | Direct introduction of alkyl linkers | Low nucleophilicity, poor chemoselectivity, low yields |

| Acylation of Aromatic Amine | Pomalidomide, Acyl chloride/Activated acid | Generally efficient and reliable | Increases polar surface area, adds H-bond acceptor |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluorothalidomide, Amine-containing linker | High selectivity, good yields | Requires synthesis of halogenated precursor |

Design and Synthesis of Polyethylene (B3416737) Glycol (PEG) Linkers

The linker component of these conjugates is a critical determinant of their biological activity and physicochemical properties. nih.gov Polyethylene glycol (PEG) has emerged as a widely used linker component due to its favorable characteristics. nih.govbiochempeg.com

Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers due to their flexibility and hydrophilicity. precisepeg.comaxispharm.com This flexibility is crucial for allowing the two ends of the heterobifunctional molecule to simultaneously bind to the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. nih.gov The hydrophilic nature of PEG linkers can improve the aqueous solubility of the entire conjugate, which is often a challenge for these large molecules. biochempeg.comaxispharm.com Improved solubility can enhance the molecule's compatibility with physiological environments. precisepeg.com

The use of PEG linkers offers several advantages in the design of PROTACs:

Enhanced Solubility: PEG's hydrophilic nature increases the water solubility of the PROTAC molecule. biochempeg.comjenkemusa.com

Improved Permeability: By affecting cell permeability, PEG linkers can influence oral absorption. biochempeg.comjenkemusa.com

Tunable Length: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the distance between the two ligands to achieve maximal degradation efficiency. biochempeg.comjenkemusa.comnih.gov

Facilitated Assembly: The availability of bifunctionalized PEG linkers simplifies the rapid and modular assembly of PROTAC libraries with different linker lengths and attachment points. biochempeg.comjenkemusa.comnih.gov

However, it's important to note that PEG linkers may have lower metabolic stability and can be more challenging and expensive to synthesize compared to simpler alkyl-based linkers. precisepeg.com

Several commercially available pomalidomide-linker conjugates utilize a PEG4 unit, highlighting its importance in the field. medchemexpress.comrndsystems.commedchemexpress.com These building blocks, such as Pomalidomide-PEG4-NH2 and Pomalidomide-PEG4-COOH, provide a ready-made component for the synthesis of PROTACs, allowing researchers to focus on attaching the desired target-protein-binding ligand. rndsystems.comadooq.com The prevalence of the PEG4 linker in these reagents suggests that this specific length often provides an optimal balance of flexibility and rigidity for effective protein degradation.

The terminal chloroethyl group (-C2-Cl) on this compound serves as a reactive handle for conjugation to a ligand that binds to the target protein of interest. jenkemusa.comadooq.comchemrxiv.org The chloroethyl group is an electrophilic moiety that can react with nucleophilic functional groups present on the target-binding ligand, such as amines, thiols, or hydroxyls, to form a stable covalent bond. chemrxiv.orgnih.gov

This terminal functional group is a key feature for the modular synthesis of PROTACs. It allows for the late-stage introduction of the target-binding element, enabling the rapid generation of a library of PROTACs with different target specificities. The reactivity of the chloroethyl group can be controlled to achieve selective conjugation. For example, chloroethyl acrylamide (B121943) reagents have been shown to selectively modify cysteine residues in proteins. chemrxiv.org This type of selective chemistry is highly desirable for creating well-defined and homogeneous bioconjugates.

Modular Synthesis of this compound and Libraries

The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase ligand, and a linker, lends itself to a modular synthesis approach. nih.gov This allows for the rapid assembly of large libraries of PROTACs to screen for optimal degradation of a specific target protein.

Efficient and reliable methods for conjugating the ligand and linker components are essential for the successful synthesis of PROTACs. Common strategies involve the use of bifunctional linkers that can be sequentially coupled to the E3 ligase ligand and the target-binding ligand. nih.gov

Several approaches have been developed to improve the efficiency of pomalidomide-conjugate synthesis. Traditional methods often suffer from low yields and the formation of byproducts. rsc.orgresearchgate.net Newer methods aim to overcome these limitations. For instance, a one-pot synthesis of JQ1-pomalidomide conjugates has been developed, providing a more rapid route to these molecules. rsc.org Another strategy involves elevating the reaction temperature and employing delayed feeding of reactants to achieve complete reaction in minutes while minimizing side products. rsc.org

The choice of conjugation chemistry depends on the functional groups present on the linker and the ligands. Common reactions include:

Amide bond formation: Coupling a carboxylic acid on one component with an amine on the other. nih.gov

Ether bond formation: Reacting an alcohol with an alkyl halide. nih.gov

Click chemistry: Utilizing reactions like the copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages.

The synthesis of heterobifunctional molecules like this compound presents several challenges. These molecules are often large and complex, with molecular weights frequently exceeding the "rule of five" guidelines for oral bioavailability. nih.govmdpi.com This can lead to poor solubility and cell permeability. nih.gov

Key challenges include:

Purification: The purification of the final product and intermediates can be difficult due to the similar properties of the starting materials and byproducts. rsc.org

Predicting optimal linker: It is challenging to predict the optimal linker length and composition for a given target protein and E3 ligase pair. youtube.com This often necessitates the synthesis and testing of a large library of compounds.

Stereochemistry: The stereochemistry of the ligands and the linker attachment points can significantly impact the activity of the PROTAC.

Achieving selectivity: Ensuring that the PROTAC selectively degrades the target protein without affecting other proteins is a major hurdle. nih.gov

Despite these challenges, the development of new synthetic methodologies and a deeper understanding of the structure-activity relationships of PROTACs are continually advancing the field of targeted protein degradation. rsc.orgrsc.org

High-Throughput Library Generation using Modular Approaches

The development of effective proteolysis-targeting chimeras (PROTACs) and other chemical probes based on pomalidomide relies heavily on the ability to rapidly generate and screen large libraries of related compounds. High-throughput library generation using modular approaches has emerged as a powerful strategy to accelerate this process. This methodology involves the systematic and combinatorial assembly of distinct molecular building blocks, allowing for the efficient exploration of the structure-activity relationships that govern target protein degradation.

Modular approaches to pomalidomide-based conjugate libraries typically involve the convergent synthesis of three key components: the pomalidomide core, a flexible linker, and a warhead that binds to the target protein of interest. By creating a collection of diverse linkers and warheads, and a reactive pomalidomide building block, a multitude of final conjugates can be synthesized in parallel, significantly reducing the time and effort required compared to linear synthesis of each molecule.

A central element in this strategy is the preparation of pomalidomide-linker intermediates that can be readily coupled to a variety of warheads. Research has focused on developing reliable and high-yielding methods for the synthesis of these intermediates. For instance, the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide is a common method to introduce a linker at the 4-position of the isoindolinone ring system, which, after deprotection, yields the pomalidomide moiety. digitellinc.com

The choice of solvent and reaction conditions can significantly impact the yield and purity of pomalidomide derivatives. digitellinc.com Optimization of these parameters is crucial for the successful implementation of high-throughput synthesis platforms. Microwave-assisted synthesis has also been explored as a technique to accelerate the synthesis of pomalidomide building blocks, with reports of high yields achieved within minutes. rsc.org

The modular nature of this approach allows for the systematic variation of linker length, composition, and attachment points. This is critical because the linker plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. By screening a library of conjugates with different linkers, researchers can identify the optimal linker architecture for efficient protein degradation.

The table below illustrates a representative set of pomalidomide-linker intermediates that can be employed in a modular library synthesis. These intermediates, featuring different linker lengths and terminal functional groups, can be coupled with a diverse array of target-binding warheads to generate a comprehensive PROTAC library.

| Compound Name | Linker | Terminal Functional Group |

| Pomalidomide-PEG4-C2-NH2 | PEG4 with a 2-carbon spacer | Amine |

| Pomalidomide-PEG4-COOH | PEG4 | Carboxylic Acid |

| Pomalidomide-PEG3-NH2 | PEG3 | Amine |

The amine and carboxylic acid functional groups on these intermediates are readily amenable to standard coupling chemistries, such as amide bond formation, to attach the target-binding ligand.

Detailed research findings have highlighted the importance of linker composition on the efficacy of pomalidomide-based PROTACs. For example, studies have shown that even subtle changes in the linker can significantly impact the degradation of the target protein. nih.gov Therefore, the ability to rapidly synthesize and test a wide variety of linker analogues is a key advantage of the modular library approach.

The generation of diverse pomalidomide-based libraries is not limited to varying the linker. Modular approaches also facilitate the exploration of different E3 ligase ligands and target-binding warheads. For instance, derivatives of pomalidomide with modifications to the glutarimide (B196013) ring or the phthalimide moiety can be incorporated into the library to fine-tune the interaction with the cereblon (CRBN) E3 ligase. nih.gov

Molecular Mechanism of Action in Targeted Protein Degradation

Cereblon (CRBN) E3 Ubiquitin Ligase Recruitment

The recruitment of an E3 ubiquitin ligase is the first and most critical step in the PROTAC-mediated degradation pathway. Pomalidomide-CO-PEG4-C2-Cl is specifically designed to recruit the CRBN E3 ligase, a component of the Cullin-RING ligase 4 (CRL4) complex. oup.comnih.gov

Pomalidomide (B1683931), an analog of thalidomide (B1683933), is a well-established ligand for CRBN. nih.govdrugbank.com It binds to a specific hydrophobic pocket within the C-terminal region of the CRBN protein. This binding event is essential for the subsequent recruitment of the entire CRL4^CRBN^ complex. The glutarimide (B196013) ring of pomalidomide is a key structural feature, deeply burying itself within the CRBN binding pocket. The interaction between pomalidomide and CRBN is a prerequisite for the formation of the ternary complex and subsequent degradation of the target protein. nih.gov

Key Research Findings on Pomalidomide as a CRBN Ligand:

| Finding | Significance | Reference(s) |

|---|---|---|

| Pomalidomide binds directly to CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. | This interaction is the foundational step for its use in PROTACs to recruit the cellular degradation machinery. | oup.comselleck.co.jp |

| The glutarimide moiety of pomalidomide is crucial for its binding to CRBN. | This highlights the specific structural requirements for effective CRBN engagement. | oup.com |

The binding of pomalidomide to CRBN is not a simple lock-and-key interaction. It acts as a "molecular glue," inducing conformational changes on the surface of CRBN. mtroyal.ca These changes create a new binding surface that can recognize and bind to proteins that are not the natural substrates of CRBN. This induced proximity is the cornerstone of how pomalidomide-based PROTACs function. The altered conformation of CRBN, facilitated by pomalidomide, is what allows for the specific recruitment of the target protein, leading to its ubiquitination and degradation. mtroyal.ca

Impact of Pomalidomide-Induced Conformational Changes:

| Effect | Consequence | Reference(s) |

|---|---|---|

| Creation of a novel protein-protein interaction surface on CRBN. | Enables the recruitment of neo-substrates (the target proteins of the PROTAC). | mtroyal.ca |

Ternary Complex Formation: POI-PROTAC-E3 Ligase

The formation of a stable and productive ternary complex is the linchpin of PROTAC activity. nih.govdundee.ac.uknih.gov This complex brings the target protein and the E3 ligase into an optimal orientation for ubiquitination. researchgate.netresearchgate.net The properties of the PROTAC molecule, including the choice of E3 ligase ligand, the warhead for the target protein, and the linker connecting them, all play a crucial role in the stability and dynamics of this complex. nih.gov

The formation of the ternary complex can be influenced by cooperativity, where the binding of one protein to the PROTAC enhances the binding of the second protein. nih.govacs.org This cooperativity arises from the formation of new protein-protein and protein-ligand interactions within the ternary complex. nih.gov The structure of the PROTAC, particularly the length and composition of the linker, is a critical determinant of these interactions. nih.govnih.gov Achieving positive cooperativity is often a goal in PROTAC design as it can lead to the formation of more stable and effective ternary complexes. acs.orgnih.gov However, potent degradation can also be achieved in the absence of positive cooperativity, suggesting that other factors, such as the alleviation of steric clashes, are also important. pnas.org

Role of the PEG4 Linker in Ternary Complex Dynamics

The linker component of a PROTAC is not merely a passive spacer but plays an active role in the formation and dynamics of the ternary complex. nih.gov In this compound, the PEG4 (polyethylene glycol) linker provides flexibility and influences the physicochemical properties of the resulting PROTAC. medchemexpress.comsigmaaldrich.com

The length and flexibility of the PEG linker are critical for allowing the PROTAC to adopt a conformation that can simultaneously bind to both the target protein and CRBN. researchgate.net A linker that is too short may introduce steric hindrance, preventing the formation of a stable complex, while a linker that is too long might lead to unproductive binding modes. The PEG linker in this compound, with its four PEG units, offers a degree of conformational freedom that can be beneficial for achieving an optimal orientation of the two proteins within the ternary complex. researchgate.netnih.gov The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.

Key Characteristics of the PEG4 Linker:

| Characteristic | Impact on PROTAC Function | Reference(s) |

|---|---|---|

| Flexibility | Allows for optimal positioning of the target protein and E3 ligase for efficient ubiquitination. | researchgate.net |

| Length | Crucial for bridging the distance between the binding sites on the target protein and CRBN without causing steric clashes. | mtroyal.ca |

Influence of Linker Length and Flexibility

The linker component of a PROTAC is a critical determinant of its efficacy, and the CO-PEG4-C2-Cl portion of the molecule serves this role. The length and flexibility of the linker directly influence the ability of the PROTAC to form a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. sigmaaldrich.com Research has shown that there is often an optimal linker length for efficient degradation of a specific target; linkers that are too short may prevent the two proteins from binding simultaneously, while those that are too long may result in unproductive complex formation. nih.gov

The PEG4 (polyethylene glycol, 4 units) component of the linker in this compound provides significant flexibility. This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the correct spatial arrangement for the ternary complex. nih.gov Even minor changes to the linker can have a substantial impact on degradation efficiency, highlighting the importance of fine-tuning this component for each specific target protein. sigmaaldrich.com

Impact on Spatial Orientation and Proximity Induction

The primary function of the linker is to induce proximity between the target protein and the E3 ligase. medchemexpress.com However, mere proximity is not sufficient; the spatial orientation of the two proteins within the ternary complex is crucial for the subsequent enzymatic steps. An optimal linker will position the target protein in such a way that its surface lysine (B10760008) residues are accessible to the catalytic site of the E3 ligase's associated E2 enzyme. nih.gov The CO-PEG4-C2-Cl linker, by connecting the pomalidomide warhead to the target-binding warhead, governs the relative positioning and orientation of the CRBN E3 ligase and the POI, which is essential for efficient ubiquitination. nih.gov

Modulation of Protein Functional Dynamics

While the ultimate goal of a PROTAC is protein degradation, the formation of the ternary complex itself can modulate the functional dynamics of the target protein. By binding to the target, the PROTAC sequesters it, preventing it from participating in its normal cellular functions. The recruitment of the large E3 ligase complex further alters the steric and dynamic environment of the target protein. This induced-proximity event represents a significant alteration of the target's state, priming it for the subsequent ubiquitination and degradation cascade. nih.gov

Ubiquitin Transfer and Polyubiquitination

Once a stable and productive ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the target protein. nih.gov This process typically involves the formation of a polyubiquitin (B1169507) chain, which serves as a recognition signal for the proteasome. nih.gov Pomalidomide's recruitment of the CRL4^CRBN E3 ligase complex is the key initiating event for this transfer. nih.gov

E2 Ubiquitin-Conjugating Enzyme Involvement

The transfer of ubiquitin is directly carried out by an E2 ubiquitin-conjugating enzyme that is associated with the E3 ligase. nih.gov The E3 ligase acts as a scaffold, bringing the substrate (the target protein) and the E2 enzyme into close proximity. Research indicates that the specific E2 enzyme involved can play a role in determining the type of polyubiquitin chain that is assembled, as different E2s have preferences for which lysine residue on ubiquitin itself is used for chain elongation. nih.gov The precise E2 enzymes that partner with CRL4^CRBN in the context of PROTAC-mediated degradation work to build the chain that signals for proteasomal destruction.

Lysine Residue Accessibility on Target Protein

For polyubiquitination to occur, ubiquitin must be covalently attached to accessible lysine residues on the surface of the target protein. nih.gov The efficiency of degradation is therefore highly dependent on the availability of these lysine residues. nih.govresearchgate.net The geometry of the ternary complex, dictated by the PROTAC's structure—including the linker length and attachment points—directly influences which regions of the target protein are presented to the E2/E3 machinery. nih.gov If the induced orientation sterically hinders access to surface lysines, the rate of ubiquitination and subsequent degradation will be low, rendering the PROTAC ineffective.

Proteasomal Degradation of the Target Protein

The final step in the PROTAC-mediated mechanism is the recognition and degradation of the polyubiquitinated target protein by the 26S proteasome. nih.govnih.gov The proteasome is a large, multi-protein complex that functions as the cell's primary machinery for non-lysosomal protein degradation. nih.gov It recognizes the polyubiquitin tag, unfolds the target protein, and cleaves it into small peptides, thereby eliminating it from the cell. nih.gov This process is catalytic in nature for the PROTAC, as once the target is degraded, the PROTAC is released and can recruit another target protein molecule, enabling a single PROTAC to induce the degradation of multiple target molecules.

Target Engagement and Selectivity Profiling Methodologies

In Vitro and Cellular Target Engagement Assays

Target engagement assays are fundamental to confirming that a PROTAC interacts with its intended protein of interest within a cellular environment. These assays provide crucial data on binding affinity and cellular permeability.

The NanoBRET (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a powerful tool for quantifying compound binding to a specific protein in living cells. biorxiv.org This technology relies on the expression of the target protein as a fusion with NanoLuc luciferase. A fluorescent tracer that binds to the target protein is then introduced. When the tracer binds to the NanoLuc-fused target, energy transfer occurs, generating a BRET signal. A PROTAC that engages the target protein will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's intracellular affinity for the target. biorxiv.org

In the context of a PROTAC built from Pomalidomide-CO-PEG4-C2-Cl, a NanoBRET assay would be configured to assess the engagement of the warhead portion of the PROTAC with its specific protein of interest.

Cellular Thermal Shift Assays (CETSA) are utilized to verify the direct binding of a compound to its target protein in a cellular context. biorxiv.org The principle behind CETSA is that the binding of a ligand, such as a PROTAC, stabilizes the target protein, resulting in an increased resistance to thermal denaturation. biorxiv.org In a typical CETSA experiment, cells are treated with the PROTAC and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, often by Western blotting or mass spectrometry. An upward shift in the melting curve of the target protein in the presence of the PROTAC indicates direct target engagement. biorxiv.org

For a PROTAC derived from this compound, CETSA could be employed to simultaneously assess the engagement of both the protein of interest and the CRBN E3 ligase. biorxiv.org

Table 1: Representative CETSA Data for Pomalidomide (B1683931) in K562 Cells

| Protein | Treatment | Temperature (°C) | Relative Abundance |

| CRBN | DMSO | 50 | 1.0 |

| Pomalidomide | 50 | 1.5 | |

| DMSO | 54 | 0.6 | |

| Pomalidomide | 54 | 1.2 | |

| DMSO | 58 | 0.2 | |

| Pomalidomide | 58 | 0.8 |

This table illustrates the stabilizing effect of pomalidomide on its direct target, CRBN, as would be observed in a CETSA experiment. Data is representative and based on principles described in scientific literature.

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to measure the binding of a small molecule to a larger protein. The assay is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tumbling rate of the fluorescent molecule slows down significantly, leading to an increase in fluorescence polarization.

In the development of PROTACs, FP assays are valuable for determining the binary binding affinity of the PROTAC for both its protein of interest and the E3 ligase. nih.gov For instance, a fluorescently labeled tracer that binds to the protein of interest can be displaced by the PROTAC, causing a decrease in FP and allowing for the calculation of the PROTAC's binding affinity.

Flow cytometry can be adapted to assess the binding of a PROTAC to its target on the surface of or within live cells. This is particularly useful if the target protein is a cell surface receptor. In this application, the PROTAC can be fluorescently labeled, and the binding to cells can be quantified by measuring the fluorescence intensity of individual cells using a flow cytometer.

Alternatively, flow cytometry is widely used to measure the downstream consequences of target engagement and degradation, such as apoptosis or changes in cell cycle progression. nih.govnih.gov By treating cells with a PROTAC and staining with markers for apoptosis (e.g., Annexin V and propidium (B1200493) iodide), the induction of cell death as a result of target protein degradation can be quantified. nih.gov

Assessment of Ternary Complex Formation

The formation of a stable ternary complex, consisting of the PROTAC, the protein of interest, and the E3 ligase, is the cornerstone of PROTAC-mediated protein degradation. nih.gov The efficiency of ternary complex formation is a key determinant of the PROTAC's degradation efficacy.

The NanoBRET technology can be further adapted to directly measure the formation of the ternary complex in living cells. In this setup, the target protein is fused to NanoLuc luciferase, and the E3 ligase (or a component of the complex like CRBN) is tagged with a fluorescent protein, such as HaloTag, which is then labeled with a fluorescent ligand. The addition of a PROTAC that successfully bridges the two proteins will bring the NanoLuc and the fluorescent tag into close proximity, resulting in a BRET signal. The intensity of this signal is proportional to the amount of ternary complex formed.

This assay is invaluable for optimizing the linker length and composition of the PROTAC, as these factors significantly influence the stability and cooperativity of the ternary complex. For a molecule like this compound, the PEG4 linker's flexibility and length are critical parameters that would be assessed using such an assay to ensure optimal presentation of the pomalidomide moiety to CRBN and the warhead to the target protein.

Biophysical Assays for Initial Validation (e.g., TR-FRET, MST)

Initial validation of the binding interactions between a PROTAC, its target protein, and the E3 ligase is a critical step in the development of effective protein degraders. Biophysical assays such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) and MicroScale Thermophoresis (MST) are powerful techniques for characterizing these interactions and confirming the formation of a stable ternary complex.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust, high-throughput assay used to study molecular interactions. nih.govacs.org In the context of PROTACs, TR-FRET assays are designed to detect the proximity between the target protein and the E3 ligase induced by the PROTAC molecule. nih.gov This is typically achieved by labeling the target protein and the E3 ligase with a donor and an acceptor fluorophore, respectively. When the PROTAC brings the two proteins into close proximity, FRET occurs, resulting in a detectable signal. The intensity of the FRET signal is proportional to the amount of ternary complex formed, allowing for the determination of key parameters such as the half-maximal effective concentration (EC50) for ternary complex formation. nih.govacs.org For instance, TR-FRET has been used to characterize the formation of ternary complexes involving BRD2(BD1), various PROTACs, and the CRBN E3 ligase. acs.org Studies have shown that the assay is specific for bivalent PROTAC molecules and can be used to assess the inhibitory activities of ligands for both the target protein and the E3 ligase. nih.govacs.org

MicroScale Thermophoresis (MST) is another valuable biophysical technique for quantifying biomolecular interactions in solution. nih.govdundee.ac.uk MST measures the directed movement of molecules along a temperature gradient, which is influenced by changes in size, charge, and hydration shell upon binding. nih.gov This technique is immobilization-free and can be performed in close-to-native conditions, which is a significant advantage. nih.gov MST has been successfully employed to determine the binding affinities of PROTACs to their respective target proteins and E3 ligases, as well as to characterize the formation of the ternary complex. nih.govdundee.ac.uknih.gov For example, MST was used to determine the binding affinity of a PROTAC for the CREPT protein, yielding a dissociation constant (Kd) of 0.34 µM. nih.gov The versatility of MST allows for the rapid evaluation and comparison of binding affinities for a series of small molecules, making it a convenient tool in the discovery and selection of potent PROTAC candidates. nih.govdundee.ac.uk

Measurement of Protein Degradation

Following the confirmation of ternary complex formation, it is essential to quantify the extent of target protein degradation induced by the PROTAC. Several methodologies are employed for this purpose, with Western blotting and quantitative mass spectrometry being the most common.

Western Blotting for Protein Level Quantification

Western blotting is a widely used and accessible technique for assessing the degradation of a target protein. This method allows for the visualization and semi-quantitative or quantitative analysis of protein levels within a cell lysate. In a typical workflow, cells are treated with the pomalidomide-based PROTAC for a specific duration, after which the cells are lysed, and the proteins are separated by gel electrophoresis and transferred to a membrane. The target protein is then detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent or fluorescent reaction for detection.

The intensity of the band corresponding to the target protein is proportional to its abundance. By comparing the band intensity in treated versus untreated cells, the percentage of protein degradation can be determined. This allows for the calculation of key degradation parameters such as the DC50 (concentration at which 50% degradation is observed) and Dmax (the maximum degradation achieved). proteinsimple.jp For example, Western blot analysis has been used to demonstrate the degradation of proteins like ALK and BRD4 by their respective PROTACs. acs.orgnih.gov Automated Western blotting systems, such as Simple Western, have been developed to increase the throughput and reproducibility of these assays, enabling the screening of numerous samples in a shorter time frame. proteinsimple.jpbio-techne.com

Quantitative Mass Spectrometry and Proteomics for Global Degradation Profiling

For a more comprehensive and unbiased assessment of protein degradation, quantitative mass spectrometry-based proteomics is the method of choice. nih.gov This powerful technology allows for the identification and quantification of thousands of proteins in a single experiment, providing a global view of the cellular proteome and enabling the assessment of a PROTAC's selectivity. nih.gov

Several quantitative proteomics strategies can be employed. One common approach is isobaric labeling, such as using tandem mass tags (TMT), where peptides from different samples (e.g., treated with different concentrations of a PROTAC) are labeled with tags of the same mass but which generate unique reporter ions upon fragmentation in the mass spectrometer. nih.gov This allows for the simultaneous analysis of multiple samples, improving throughput and quantitative accuracy. Another approach is label-free quantification (LFQ), which relies on the direct comparison of peptide signal intensities across different runs. Data-independent acquisition (DIA) is an LFQ method that has shown great promise for high-throughput screening of PROTAC compounds due to its reproducibility and deep proteome coverage. thermofisher.com

These proteomic approaches have been instrumental in validating the on-target degradation of proteins and identifying potential off-target effects. For example, global proteome profiling has been used to confirm the degradation of the androgen receptor by the PROTAC ARCC-4 and to assess the broader impact of the degrader on the cellular proteome. thermofisher.com

Addressing Off-Target Degradation by Pomalidomide-Based PROTACs

A significant challenge in the development of pomalidomide-based PROTACs is the potential for off-target degradation of proteins other than the intended target. This is often due to the inherent activity of the pomalidomide moiety, which can recruit and induce the degradation of a subset of endogenous proteins.

Identification of Zinc-Finger (ZF) Protein Degradation as an Off-Target Effect

Pomalidomide, as a derivative of thalidomide (B1683933), is known to bind to the Cereblon (CRBN) E3 ligase and induce the degradation of specific C2H2 zinc-finger (ZF) transcription factors, such as IKZF1 (Ikaros) and IKZF3 (Aiolos). nih.govbiorxiv.org This "molecular glue" activity is independent of the target-binding moiety of the PROTAC. nih.gov Consequently, pomalidomide-based PROTACs can induce the degradation of these and other ZF proteins as an off-target effect. nih.govbiorxiv.orgresearchgate.net This off-target degradation of vital ZF proteins raises concerns about the therapeutic applicability and potential long-term side effects of these PROTACs. biorxiv.org The degradation of these off-target proteins can be observed using techniques like Western blotting and quantitative proteomics. biorxiv.org

High-Throughput Platforms for Off-Target Profiling

To address the issue of off-target degradation, high-throughput platforms have been developed to systematically profile the off-target effects of pomalidomide-based PROTACs. nih.govbroadinstitute.org These platforms are crucial for understanding the structure-activity relationships that govern off-target degradation and for designing more selective PROTACs. nih.gov

One such platform involves an automated imaging screen using a library of U2OS cells stably expressing various ZF degrons fused to enhanced green fluorescent protein (eGFP). nih.gov Treatment of these cells with pomalidomide-based PROTACs allows for the high-throughput assessment of ZF protein degradation by monitoring the decrease in eGFP signal. nih.gov This approach has been used to screen libraries of pomalidomide analogues and reported PROTACs, revealing that modifications at the C5 position of the phthalimide (B116566) ring can significantly reduce off-target ZF degradation. nih.govbroadinstitute.org

In addition to cell-based imaging, mass spectrometry-based proteomics also serves as a high-throughput method for off-target profiling. biorxiv.org Fully automated proteomics sample preparation platforms can significantly increase the throughput of these studies, enabling the rapid identification of both on-target and off-target effects of a large number of compounds. nih.gov For instance, a workflow combining single-temperature thermal proteome profiling (TPP) with automated sample preparation and data-independent acquisition (DIA) mass spectrometry has been developed for high-throughput drug target and off-target identification. nih.gov Cell morphological profiling using high-content imaging, such as the Cell Painting assay, is another emerging high-throughput method to identify phenotypic signatures of PROTACs that may be indicative of off-target effects. nih.gov

Rational Design Principles to Minimize Off-Target Effects

The rational design of pomalidomide-based PROTACs to mitigate off-target degradation is a multifaceted endeavor that leverages a deep understanding of the structural and molecular interactions governing ternary complex formation between the PROTAC, CRBN, and the target or off-target proteins. Key strategies involve the strategic modification of the pomalidomide scaffold to disrupt unwanted interactions while preserving those essential for on-target activity.

Impact of Positional Isomerism and Functionalization on Phthalimide Ring (e.g., C5 modifications)

The phthalimide ring of pomalidomide presents a key handle for chemical modification to modulate its activity and selectivity. Research has demonstrated that the position of linker attachment and the nature of the substituents on this ring have a profound impact on the degradation profile of the resulting PROTACs.

Initial PROTAC designs often utilized the C4 position of the phthalimide ring for linker attachment. However, studies have revealed that this can lead to significant off-target degradation of ZF proteins. A pivotal discovery in the field was the finding that modifying the C5 position of the phthalimide ring is a more effective strategy for reducing these off-target effects. researchgate.net This is attributed to the C5 position being more proximal to the ZF domain in the ternary complex, allowing for the introduction of steric hindrance that can disrupt the binding of off-target ZF proteins without significantly impacting the interaction with CRBN itself. nih.gov

For instance, a direct comparison of PROTACs with linkers at the C4 versus the C5 position has shown that C5-substituted derivatives exhibit a marked reduction in the degradation of off-target ZF proteins. researchgate.netnih.gov This has led to a paradigm shift in the design of pomalidomide-based PROTACs, with a strong preference for C5 functionalization.

The type of functional group introduced at the C5 position is also critical. Nucleophilic aromatic substitution (SNAr) to introduce linkers has been shown to be particularly effective in reducing off-target ZF degradation. researchgate.net Furthermore, the addition of bulky or sterically demanding groups at the C5 position can further enhance selectivity.

| Compound/Modification | Target Protein | DC50 (nM) | Dmax (%) | Off-Target ZF Degradation | Reference |

| Pomalidomide | Aiolos | 8.7 | >95 | - | nih.gov |

| C4-linked PROTAC | BTK | 90.1 | - | High | nih.gov |

| C5-linked PROTAC | BTK | 11.6 | - | Low | nih.gov |

| C5-Alkyne PROTAC (dALK-2) | ALK | - | - | Dramatically Reduced | nih.gov |

| C5-Piperazine PROTAC | ALK | - | - | Minimized | nih.gov |

| Pomalidomide-C4-F (Cmpd 17) | Aiolos | 1400 | 83 | - | nih.gov |

| Pomalidomide-C4-Me (Cmpd 19) | Aiolos | 120 | 85 | - | nih.gov |

Role of Hydrogen Bonding, Steric, and Hydrophobic Effects

The stability and specificity of the ternary complex are governed by a delicate interplay of various non-covalent interactions, including hydrogen bonding, steric effects, and hydrophobic interactions. Rational design principles leverage these forces to engineer more selective pomalidomide-based PROTACs.

Hydrogen Bonding: The glutarimide (B196013) ring of pomalidomide is crucial for its binding to CRBN, forming key hydrogen bonds with the protein backbone. nih.gov These interactions anchor the pomalidomide moiety in the binding pocket. The amino group at the C4 position of the phthalimide ring can also form a water-mediated hydrogen bond that can stabilize the interaction with certain neosubstrates. nih.gov However, this hydrogen bond donor capability has also been implicated in the stabilization of ternary complexes with off-target ZF proteins. Masking or removing this hydrogen bond donor potential through C5 substitution is a key strategy to reduce off-target activity. nih.gov

Hydrophobic Effects: The surface of the ternary complex is a mosaic of hydrophobic and hydrophilic regions. Subtle changes to the pomalidomide scaffold can alter the hydrophobicity of the PROTAC and impact its ability to form a stable and productive ternary complex. For example, the introduction of a fluorine atom can significantly alter the local hydrophobic environment and has been shown to impact degradation efficiency. nih.gov Increased hydrophobic interactions between the PROTAC and the target protein or CRBN can enhance the stability of the ternary complex and lead to more efficient degradation.

| Compound | CRBN Binding Affinity (Kd, nM) | Key Structural Feature | Impact on Degradation | Reference |

| Pomalidomide | 264 ± 18 | C4-amino | Potent Aiolos degrader | nih.gov |

| Lenalidomide | 445 ± 19 | C4-amino | Degrades Aiolos and CK1α | nih.gov |

| Compound 8 | 55 ± 18 | 5-Fluoro | Abrogates neosubstrate degradation | nih.gov |

| Compound 12 | 111 ± 6 | 1,8-Naphthalic anhydride (B1165640) | No neosubstrate degradation | nih.gov |

| Compound 17 | 558 ± 51 | 4-Fluoro | Reduced Aiolos degradation | nih.gov |

| Compound 19 | 325 ± 24 | 4-Methyl | Reduced Aiolos degradation | nih.gov |

Computational and Structural Biology in Protac Design

In Silico Modeling of Ternary Complexes

The cornerstone of computational PROTAC design is the accurate modeling of the ternary complex. nih.gov The stability and geometry of this complex are paramount, as they dictate whether the target protein will be efficiently ubiquitinated. nih.govelifesciences.org For a molecule like Pomalidomide-CO-PEG4-C2-Cl, modeling efforts would focus on how the pomalidomide (B1683931) moiety docks into CRBN and how the flexible PEG4 linker orients a hypothetical POI to form a stable tripartite structure. rsc.orgnih.gov These models serve as a proxy for predicting the cellular activity of a PROTAC, with the underlying hypothesis that effective ternary complex formation is a prerequisite for degradation. nih.gov

Table 1: Computational Methods in Pomalidomide-Based PROTAC Design

| Method | Purpose | Key Findings from Research |

|---|---|---|

| Protein-Protein Docking (e.g., Rosetta) | To generate initial, diverse binding orientations between the target protein and the E3 ligase (CRBN). nih.gov | Restricts the conformational space to poses where the respective ligands (warhead and pomalidomide) are in proximity, providing starting points for full complex modeling. nih.gov |

| Linker Conformational Search | To explore the vast number of possible shapes (conformations) the flexible linker (e.g., PEG4) can adopt to bridge the two proteins. nih.govbris.ac.uk | Identifies linker conformations that are sterically and energetically favorable, leading to the generation of a structural ensemble of possible ternary complexes. nih.govnih.gov |

| Energy Minimization & Filtering | To refine the geometry of the generated ternary complex models and filter out unstable or clashing structures. nih.gov | Selects for models with favorable protein-protein interaction energies and minimal steric strain, improving the correlation with experimental degradation potency. nih.gov |

| Molecular Dynamics (MD) Simulations | To simulate the movement and interactions of the ternary complex over time, assessing its stability and dynamic behavior. nih.govelifesciences.org | Reveals that linker flexibility is crucial for establishing productive protein-protein contacts and that a stable complex does not always guarantee efficient ubiquitination. nih.govelifesciences.orgbiorxiv.org |

The initial step in building a ternary complex model involves predicting how the POI and the E3 ligase will interact. Protein-protein docking algorithms, such as those implemented in the Rosetta software suite, are used to generate a multitude of possible binding modes. nih.gov The process starts with the known crystal structures of the individual components: the POI bound to its ligand (the "warhead") and the E3 ligase—in this case, the DDB1-CRBN complex—bound to its ligand, pomalidomide. rsc.orgacs.org The docking simulations are constrained, meaning they specifically search for orientations where the two proteins bring their respective bound ligands close enough to be connected by the PROTAC's linker. nih.gov This approach significantly narrows the search space to identify poses that are geometrically viable for ternary complex formation. nih.gov

Once viable protein-protein orientations are established, the linker's role becomes central. For a molecule with a PEG4 linker, which is known for its flexibility, exploring the accessible conformational space is a significant challenge. nih.govresearchgate.netprecisepeg.com Computational methods are employed to systematically or stochastically sample the linker's degrees of freedom, attempting to find low-energy conformations that can successfully span the distance between the pomalidomide ligand on CRBN and the warhead on the POI without introducing steric clashes. nih.gov This process does not yield a single, static structure but rather an ensemble of potential ternary complex models. nih.gov Analyzing this ensemble is considered more insightful than relying on a single predicted conformation, as it reflects the dynamic nature of the system. nih.gov

Each model within the generated ensemble is evaluated for steric and energetic favorability. Models with significant atomic clashes are discarded. The remaining structures are then assessed based on the interaction energy between the proteins and the PROTAC. nih.gov Favorable protein-protein interactions, driven by the new interface created by the PROTAC, contribute to the stability and cooperativity of the complex. rsc.orgnih.gov The linker itself is not merely a passive tether; its chemical composition, such as the ether oxygens in a PEG linker, can form crucial interactions, like hydrogen bonds or van der Waals contacts, that further stabilize the complex. nih.gov Conversely, an energetically costly conformation, perhaps due to an over-extended or contorted linker, can prevent the formation of a productive complex. nih.gov

Molecular Dynamics Simulations

Table 2: Linker Characteristics in PROTAC Design

| Characteristic | Role in Ternary Complex | Example Component |

|---|---|---|

| Length | Determines the distance and orientation between the POI and E3 ligase. Affects degradation selectivity and potency. nih.govnih.gov | Alkyl chains, PEG units (e.g., PEG4) |

| Flexibility | Allows the PROTAC to adopt a productive conformation, minimizing steric hindrance and enabling favorable protein-protein interactions. researchgate.netprecisepeg.com | PEG, Alkyl chains |

| Rigidity | Can pre-organize the PROTAC into an active conformation, potentially increasing efficiency but risking the inability to form a complex if the geometry is incorrect. nih.gov | Phenyl rings, Alkynes, Piperazine |

| Composition | Influences solubility, cell permeability, and the potential for specific interactions (e.g., H-bonds) that stabilize the ternary complex. precisepeg.comnih.gov | PEG (hydrophilic), Alkyl (hydrophobic) |

| Attachment Point | The connection point on the warhead and E3 ligand is crucial; incorrect placement can disrupt binding or lead to unproductive ternary complexes. explorationpub.com | Solvent-exposed regions of the ligands |

MD simulations of pomalidomide-based PROTACs have shown that while the warhead and pomalidomide ligands remain tightly bound in their respective pockets, the linker exhibits significant flexibility. nih.govelifesciences.orgbiorxiv.org This flexibility is not random; it facilitates varied interactions between the two proteins across different contact surfaces. nih.gov The linker can be seen as an active participant that modulates the dynamic allostery of the complex, influencing the relative motion and orientation of the POI and the E3 ligase. nih.gov This dynamic behavior is essential for achieving a conformation suitable for the subsequent enzymatic step.

A critical insight from MD simulations is that the formation of a stable ternary complex is necessary but not sufficient for protein degradation. nih.govelifesciences.org The ultimate goal is the transfer of ubiquitin from an E2-conjugating enzyme (associated with the CRL4^CRBN^ complex) to accessible lysine (B10760008) residues on the surface of the POI. nih.govbiorxiv.org MD simulations allow researchers to map the residue-interaction networks that govern the complex's essential motions and to analyze the accessibility of the POI's lysine residues. nih.govelifesciences.org Studies have shown that different linkers, despite using identical warheads and E3 ligands, can lead to vastly different degradation efficiencies because they alter the protein dynamics and, consequently, the positioning of surface lysines relative to the E2 enzyme's catalytic site. nih.govelifesciences.org Therefore, computational analysis of these dynamics is a key step in rationally designing PROTACs that are not just binders, but efficient degraders.

Structure-Guided Design of Pomalidomide-Based PROTACs

Predictive Modeling for Optimal PROTAC Efficacy

Predictive modeling plays a pivotal role in the rational design of PROTACs by enabling the rapid, in silico screening of vast chemical libraries. researchgate.net These computational models aim to forecast a PROTAC's ability to induce the degradation of a target protein, thereby guiding the synthesis of the most promising candidates. nih.gov A central aspect of this predictive effort is the modeling of the three-dimensional structure of the PROTAC-induced ternary complex, as its formation is a key determinant of successful degradation. researchgate.net

Various computational approaches have been developed to model these complexes and predict their stability and activity. These methods often start with the known crystal structures of the target protein bound to its ligand (the "warhead") and the E3 ligase bound to its ligand (e.g., pomalidomide). nih.gov The challenge then lies in predicting how the linker will orient the two proteins to form a productive ternary complex. researchgate.net

Machine learning (ML) has emerged as a powerful tool for predicting PROTAC properties. acs.orgresearchgate.net For example, ML models have been developed to predict the cell permeability of PROTACs, a critical factor for their efficacy. acs.orgresearchgate.net These models use molecular descriptors that characterize the size, flexibility, and polarity of the PROTACs to build predictive classifications. acs.org Studies have shown that for certain datasets, such as those for von Hippel-Lindau (VHL)-based PROTACs, machine learning models can predict permeability with high accuracy. acs.orgresearchgate.net However, the predictive power of these models can be limited by the diversity and balance of the training data, as observed with some CRBN-based PROTAC datasets. acs.org

Beyond cell permeability, computational models are also used to predict the degradation capability of a PROTAC. nih.govresearchgate.net One approach involves calculating a score based on the population of geometrically and energetically favorable ternary complex conformations. nih.gov A larger population of such stable conformations is generally indicative of a more effective PROTAC. nih.gov While these methods have shown success in qualitatively predicting degradation efficiency, achieving quantitative predictions remains a challenge. nih.gov Deep learning models are also being developed to predict degradation activity by incorporating information such as the PROTAC structure, the amino acid sequence of the target protein, and the experimental cell type. researchgate.net

Integration of Computational and Experimental Data

The most effective approach to designing novel PROTACs involves a synergistic integration of computational modeling and experimental validation. researchgate.netnih.gov Computational tools provide valuable insights and predictions that guide experimental work, while experimental data is essential for refining and validating the computational models. researchgate.netnih.gov This iterative cycle of prediction and testing accelerates the discovery of potent and selective degraders.

Databases that compile structural and experimental data for a large number of PROTACs, such as PROTAC-DB, are invaluable resources for the field. researchgate.net These databases contain information on the chemical structures of PROTACs, their warheads, E3 ligands, and linkers, along with biological activity data like degradation capacity and binding affinities. researchgate.net This wealth of data provides a foundation for developing and validating new predictive models.

An example of this integrated approach is the development of in silico models for predicting physicochemical properties like solubility and lipophilicity (LogD7.4) for PROTACs. nih.gov Researchers have found that while prediction tools for traditional small molecules are quite accurate, they often fail when applied to the larger and more complex structures of PROTACs. nih.gov By generating experimental data for a diverse set of PROTACs and combining it with 3D structural information, new models specifically tailored for predicting PROTAC properties can be developed. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。